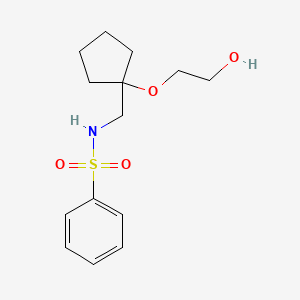

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

CAS No.: 2176069-79-5

Cat. No.: VC4328201

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2176069-79-5 |

|---|---|

| Molecular Formula | C14H21NO4S |

| Molecular Weight | 299.39 |

| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |

| Standard InChI Key | JFMBNKQQTBMYNT-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO |

Introduction

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core with a unique cyclopentyl substituent bearing a hydroxyethoxy group. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Methods

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclopentyl structure, introduction of the hydroxyethoxy group, and coupling with the benzenesulfonamide moiety. Specific synthesis protocols may vary based on the availability of precursors and desired yields.

Biological Activity and Potential Applications

| Potential Application | Rationale |

|---|---|

| Antimicrobial | Sulfonamides are known for their antimicrobial properties. |

| Anti-inflammatory | Similar compounds have shown anti-inflammatory effects. |

| Anticancer | Some sulfonamides exhibit anticancer activity. |

Research Findings and Future Directions

While detailed research findings specific to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide are scarce, studies on related compounds suggest promising avenues for investigation. Future research should focus on elucidating the compound's biological activity, optimizing its synthesis, and exploring its potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume